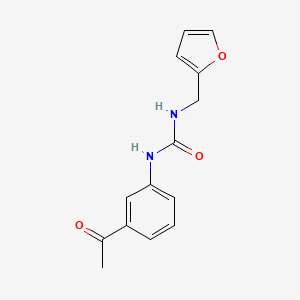
N-(3-acetylphenyl)-N'-(2-furylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(2-furylmethyl)urea, commonly known as AFMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AFMU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of AFMU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. AFMU has been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of pro-inflammatory cytokines. AFMU has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
AFMU has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, pain, and cancer cell growth. AFMU has also been shown to reduce oxidative stress and to improve mitochondrial function. AFMU has been shown to have a low toxicity profile and to be well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
AFMU has several advantages for lab experiments, including its low toxicity profile and its ability to inhibit multiple targets involved in inflammation and cancer. However, AFMU has some limitations, including its low solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on AFMU, including the optimization of its synthesis method, the development of more potent derivatives, and the investigation of its potential therapeutic applications in various diseases. AFMU has also been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier. Further studies are needed to fully understand the mechanism of action of AFMU and to explore its potential as a therapeutic agent.
Synthesemethoden
AFMU can be synthesized using various methods, including the reaction of 3-acetylphenyl isocyanate with 2-furylmethylamine, the reaction of 3-acetylphenyl isocyanate with 2-furylcarbinol, and the reaction of 3-acetylphenyl isocyanate with 2-furylmethanol. The yield of AFMU can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
AFMU has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. AFMU has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce pain in animal models. AFMU has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10(17)11-4-2-5-12(8-11)16-14(18)15-9-13-6-3-7-19-13/h2-8H,9H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARUWPHCEOPOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
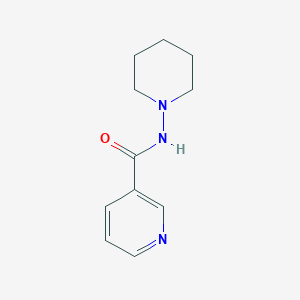
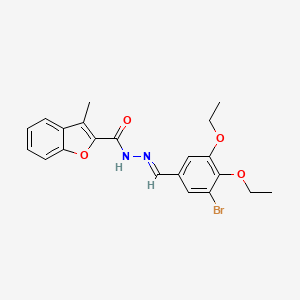
![5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5736735.png)
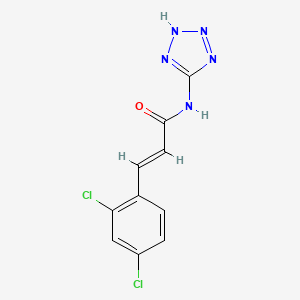
![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5736764.png)
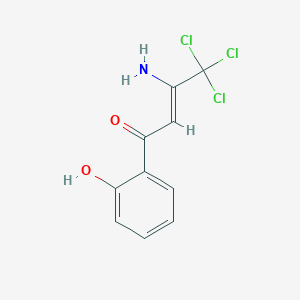
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5736772.png)
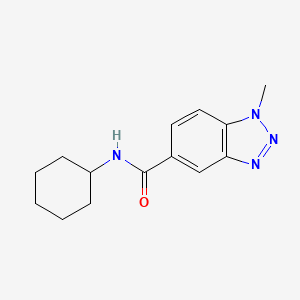

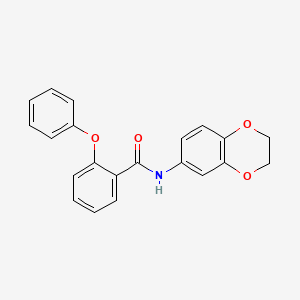
![3-methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5736797.png)
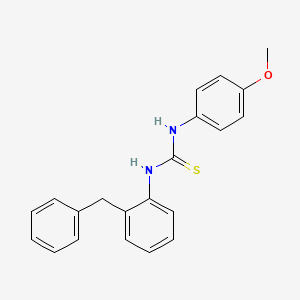
![3-{[4-(dimethylamino)benzylidene]amino}-2-[4-(dimethylamino)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5736802.png)
![N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5736813.png)
